6-Methylazulene
Overview
Description
6-Methylazulene is a chemical compound with the molecular formula C11H10 . It has a molecular weight of 142.2 . The structure of 6-Methylazulene contains a total of 22 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 1 five-membered ring, 1 seven-membered ring, and 1 ten-membered ring .
Synthesis Analysis
The key intermediate, 6-methylazulene, can be synthesized from readily available and inexpensive starting materials in 63% yield over two steps . The methyl group of 6-methylazulene is then used as a synthetic handle to introduce different substituents at the 6-position via two different methods .
Molecular Structure Analysis
The molecular structure of 6-Methylazulene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
6-Methylazulene is a powder at room temperature . It has a melting point of 80-83°C .
Scientific Research Applications
Synthesis and Chemistry
6-Methylazulene has been identified as a key intermediate in the synthesis of various complex molecules. Leino et al. (2015) developed a general synthetic route to 1,3,6-trisubstituted azulenes using 6-methylazulene, which demonstrated the compound's versatility as a synthetic handle for introducing different substituents (Leino et al., 2015). Furthermore, the study of remote substituent effects on X–H bond dissociation energies of azulene showed unique behaviors of 6-substituted 2-methylazulene, suggesting its potential for unique chemical reactivity and applications (Yu et al., 2007).
Medicinal Chemistry and Anticancer Properties
6-Methylazulene derivatives have been explored for their potential medicinal applications. Specifically, certain derivatives have shown promise in the field of anticancer research. For instance, Demchenko et al. (2018) synthesized a series of 1-(2-isopropyl-5-methylphenoxymethyl)-3R-4-aryl-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[cd]azulene derivatives and found that the insertion of a methyl group into the heterocyclic system led to an increase in anticancer effects on various cancer cell lines (Demchenko et al., 2018).
Spectral Properties and Material Science
6-Methylazulene derivatives have also been studied for their spectral properties and potential applications in material science. Gąsiorski et al. (2012) introduced a new heteroazulene derivative, which demonstrated significant solvatochromism and substantial Stokes shifts in its emission bands, suggesting its potential utility in applications where stable emission wavelength is crucial, such as in certain types of optical devices and sensors (Gąsiorski et al., 2012).
Organic Electronics
In the realm of organic electronics, Yamaguchi et al. (2013) presented a linear expanded π-conjugation system comprising azulene units, demonstrating excellent n-type transistor performance. This work highlights the potential of 6-Methylazulene derivatives in the development of high-performance organic field-effect transistors (Yamaguchi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-methylazulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-5-7-10-3-2-4-11(10)8-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQVWDSVAGZQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167941 | |
Record name | 6-Methylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylazulene | |
CAS RN |
1654-52-0 | |
Record name | 6-Methylazulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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